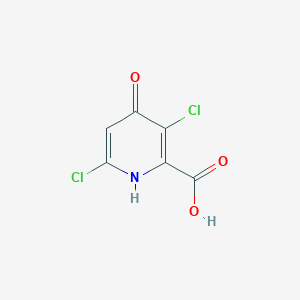
3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Cl2NO3 It is a derivative of pyridinecarboxylic acid, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the chlorination of 4-hydroxy-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as pyridine or its derivatives. The process includes chlorination, hydroxylation, and carboxylation steps, often conducted in the presence of catalysts to enhance yield and selectivity. The final product is purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the carboxylic acid group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorine atoms enhance its reactivity and ability to penetrate biological membranes, making it effective in disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 3,5-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 4-Hydroxy-2,3,6-trichloropyridine
Uniqueness: 3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective interactions and modifications.
Eigenschaften
CAS-Nummer |
343781-58-8 |
|---|---|
Molekularformel |
C6H3Cl2NO3 |
Molekulargewicht |
208.00 g/mol |
IUPAC-Name |
3,6-dichloro-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2(10)4(8)5(9-3)6(11)12/h1H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
JIUUWFVFPBMCAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C(C1=O)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


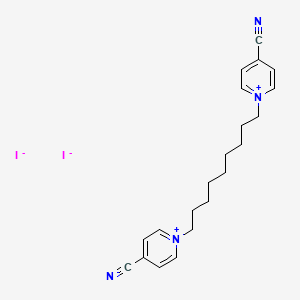
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
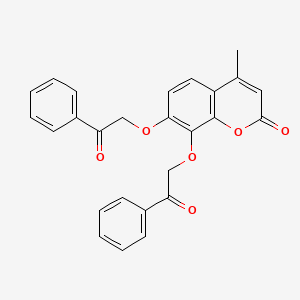
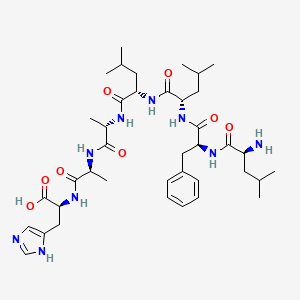
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
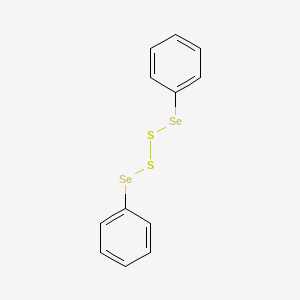
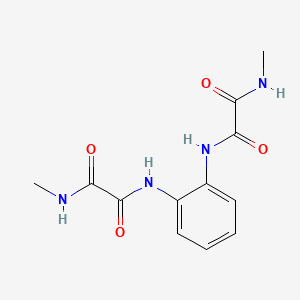
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
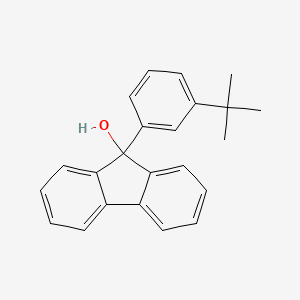
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
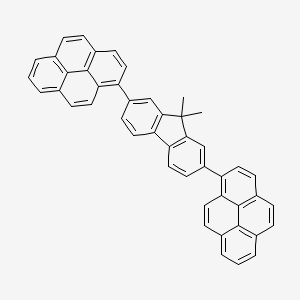
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

